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molecular formula C12H16ClN3O B8803952 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone

Cat. No. B8803952
M. Wt: 253.73 g/mol
InChI Key: KPRHNHCBJORRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199944B2

Procedure details

The compound prepared in Step 1 was dissolved in ethanol (10 ml) and distilled water (1.0 ml), added with iron (powder, 2.0 g) and ammonium chloride (1.0 g), and stirred at 90° C. for 2 hours. Then, the resultant was filtered using celite and the filtrate was distilled under reduced pressure to remove the solvent. The resulting white solid was used in the subsequent reaction without further purification.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([C:17](=[O:19])[CH3:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH2:16][CH2:15][N:14]([C:17](=[O:19])[CH3:18])[CH2:13][CH2:12]2)=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (1.0 ml)
ADDITION
Type
ADDITION
Details
added with iron (powder, 2.0 g) and ammonium chloride (1.0 g)
FILTRATION
Type
FILTRATION
Details
Then, the resultant was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting white solid was used in the subsequent reaction without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=C(C=C1)N1CCN(CC1)C(C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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